molecular formula C14H18N2 B8275434 1-(3-Ethynylbenzyl)-4-methylpiperazine

1-(3-Ethynylbenzyl)-4-methylpiperazine

Cat. No. B8275434
M. Wt: 214.31 g/mol
InChI Key: BFMQKBKYZXDOEI-UHFFFAOYSA-N
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Patent
US08912200B2

Procedure details

3-Ethynylbenzaldehyde (90 mg, 0.69 mmol) and 1-methylpiperazine (92 μL, 0.828 mmol) in 1,4-dioxane (2.6 mL), under a nitrogen atmosphere, at room temperature were treated first with TFA (128 μL, 1.66 mmol), then with sodium triacetoxyborohydride (210 mg, 1.035 mmol) and stirred for 5 h. EtOAc was added to the reaction mixture (20 mL) and 10% NH4OH (15 mL) was added drop wise. The organic layer was separated, dried over sodium sulfate and evaporated. Purification of the crude by flash chromatography over silica gel (DCM/7N NH3 in MeOH 9/1) afforded the title compound (56 mg, 38%).
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
92 μL
Type
reactant
Reaction Step One
Name
Quantity
128 μL
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
solvent
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
38%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=O)#[CH:2].[CH3:11][N:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1.C(O)(C(F)(F)F)=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[NH4+].[OH-]>O1CCOCC1.CCOC(C)=O>[C:1]([C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH2:6][N:15]1[CH2:16][CH2:17][N:12]([CH3:11])[CH2:13][CH2:14]1)#[CH:2] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
90 mg
Type
reactant
Smiles
C(#C)C=1C=C(C=O)C=CC1
Name
Quantity
92 μL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
128 μL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
2.6 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
210 mg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
mixture
Quantity
20 mL
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added drop wise
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification of the crude by flash chromatography over silica gel (DCM/7N NH3 in MeOH 9/1)

Outcomes

Product
Name
Type
product
Smiles
C(#C)C=1C=C(CN2CCN(CC2)C)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 56 mg
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 37.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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